(S)-3,4-Dihydroxybutyric acid

描述

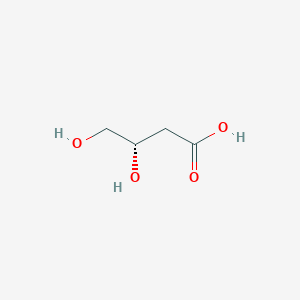

(S)-3,4-Dihydroxybutyric acid is an organic compound with the molecular formula C4H8O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

准备方法

Synthetic Routes and Reaction Conditions: (S)-3,4-Dihydroxybutyric acid can be synthesized through several methods. One common approach involves the oxidation of 1,2,4-butanetriol using specific oxidizing agents under controlled conditions . Another method includes the hydrolysis of nitriles, where a nitrile precursor is converted into the desired carboxylic acid through acid or base hydrolysis .

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes, such as microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound efficiently. These bioprocesses are optimized for high yield and purity, making them suitable for large-scale production .

化学反应分析

Types of Reactions: (S)-3,4-Dihydroxybutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols .

科学研究应用

Role in Metabolic Disorders

Research indicates that (S)-3,4-DHBA plays a significant role in metabolic pathways and can be a biomarker for certain conditions. For instance, elevated levels of this compound are observed in patients with succinic semialdehyde dehydrogenase (SSADH) deficiency, a genetic disorder characterized by developmental delays and neurological issues . The compound's presence in urine has been linked to metabolic disturbances, making it a potential target for therapeutic interventions.

Neuroprotective Effects

Studies have shown that (S)-3,4-DHBA may have neuroprotective properties. It has been suggested that this compound could suppress food intake and influence satiety signals in the brain . This mechanism could be beneficial in developing treatments for obesity or eating disorders.

Case Study: SSADH Deficiency

In a clinical study involving patients with SSADH deficiency, researchers found that monitoring (S)-3,4-DHBA levels could provide insights into disease progression and treatment efficacy. The study highlighted the importance of this metabolite as a biomarker and its potential role in developing targeted therapies .

Biotechnological Applications

This compound serves as a platform chemical in biotechnology. It can be produced from renewable resources such as starch or cellulose through enzymatic degradation processes. This approach not only reduces reliance on petrochemicals but also aligns with sustainable practices in chemical manufacturing .

Table 2: Biotechnological Processes Involving (S)-3,4-DHBA

| Process Type | Description |

|---|---|

| Enzymatic Synthesis | Utilizes enzymes to convert polysaccharides to 3,4-DHBA |

| Fermentation | Microbial fermentation can produce 3,4-DHBA from biomass |

| Chemical Synthesis | Alkaline oxidation methods applied to sugar substrates |

Food Science Applications

In the food industry, this compound is recognized for its potential effects on flavor and satiety. Its presence in certain foods may contribute to the sensory experience of fullness after meals. Research suggests that this compound could be utilized to enhance food formulations aimed at weight management .

作用机制

The mechanism of action of (S)-3,4-Dihydroxybutyric acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for various metabolic enzymes, leading to the production of energy and other metabolites. The molecular targets and pathways involved include those related to carbohydrate metabolism and energy production .

相似化合物的比较

Succinic Acid: Another four-carbon dicarboxylic acid with similar properties but different applications.

Malic Acid: A hydroxylated dicarboxylic acid used in food and beverage industries.

Tartaric Acid: Known for its use in winemaking and as a chiral resolving agent.

Uniqueness: Its ability to participate in a variety of chemical reactions and its role in metabolic pathways make it a valuable compound for research and industrial applications .

生物活性

(S)-3,4-Dihydroxybutyric acid (also known as (S)-3,4-dihydroxybutanoic acid or 2-deoxytetronic acid) is a compound that has garnered attention due to its various biological activities and potential applications in medicine and food science. This article explores its biological significance, mechanisms of action, and implications for health and disease.

- Molecular Formula : C₄H₈O₄

- Molecular Weight : 120.104 g/mol

- CAS Number : 51267-44-8

Biological Role and Metabolism

This compound is primarily recognized as a metabolite in humans. It is excreted in the urine and is particularly elevated in individuals with succinic semialdehyde dehydrogenase (SSADH) deficiency , a genetic disorder characterized by developmental delays and neurological issues . The compound plays a role in the metabolism of gamma-aminobutyric acid (GABA), a critical neurotransmitter, indicating its involvement in neurological functions.

Biomarker Potential

Research indicates that elevated levels of this compound may serve as a predictive biomarker for dementia . A study found significant increases in serum concentrations of this metabolite among dementia patients, suggesting its potential utility in early diagnosis .

- GABA Metabolism :

- Satiety Regulation :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on SSADH Deficiency : A detailed analysis showed that patients with SSADH deficiency excrete significantly higher amounts of this metabolite compared to healthy individuals, highlighting its role as a metabolic marker .

- Dementia Research : A longitudinal study indicated that monitoring this compound levels could assist in predicting cognitive decline, making it a candidate for further research into neurodegenerative diseases .

Production and Industrial Relevance

The production of this compound has been explored through various biosynthetic pathways. Recent advancements include:

- Enzymatic Production : Research has demonstrated an efficient biosynthetic pathway using engineered Escherichia coli, which can convert D-xylose into this compound with high yield and productivity. This method showcases the potential for industrial applications in pharmaceuticals and biomanufacturing .

| Production Method | Yield | Conditions |

|---|---|---|

| Enzymatic Cascade | 83% | Optimal conditions using four enzymes |

| Engineered E. coli | 1.27 g/L | Non-phosphorylative D-xylose metabolism |

属性

IUPAC Name |

3,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIOXUZHHTJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934348 | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-3,4-Dihydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1518-61-2, 51267-44-8 | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,4-Dihydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。